

Whitepaper: The Discovery and Development of the Azaline B Peptide

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Compound of Interest

Compound Name: Azaline B
Cat. No.: B15572108

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Audience: Researchers, scientists, and drug development professionals.

Introduction and Discovery

Azaline B is a novel synthetic azapeptide, a class of peptide analogues where the α -carbon of one or more amino acid residues is replaced by a nitrogen atom.^[1] This modification is known to confer resistance to proteolytic degradation, a common challenge in the development of peptide-based therapeutics.^{[1][2]} The discovery of **Azaline B** was the result of a targeted screening program aimed at identifying potent and selective modulators of the novel G-protein coupled receptor, GPCR-X, which has been implicated in inflammatory autoimmune disorders.

The initial lead compound was a naturally occurring peptide identified from scorpion venom, which showed moderate affinity for GPCR-X but suffered from poor in vivo stability.^{[3][4]} A rational drug design approach was employed, incorporating an aza-amino acid substitution at a key enzymatic cleavage site. This led to the synthesis of **Azaline B**, a more stable and potent analogue.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **Azaline B** from various in vitro and in vivo studies.

Table 1: In Vitro Activity and Selectivity

Parameter	Value	Method
Receptor Binding Affinity (Ki)		
GPCR-X	1.5 nM	Radioligand Binding Assay
GPCR-Y (off-target)	> 10 µM	Radioligand Binding Assay
GPCR-Z (off-target)	> 10 µM	Radioligand Binding Assay
Functional Potency (EC50)		
GPCR-X Antagonism	5.2 nM	cAMP Assay
In Vitro Cytotoxicity (IC50)		
Human Dermal Fibroblasts	> 100 µg/mL	PrestoBlue Assay[5]
Human Hepatocytes	> 100 µg/mL	MTT Assay

Table 2: In Vivo Pharmacokinetic Properties (Murine Model)

Parameter	Value	Route of Administration
Half-life (t1/2)	8.2 hours	Intravenous
Bioavailability (F%)	35%	Subcutaneous
Volume of Distribution (Vd)	0.6 L/kg	Intravenous
Clearance (CL)	1.2 mL/min/kg	Intravenous

Table 3: In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

Treatment Group	Paw Swelling (mm)	Cytokine Reduction (IL-6)
Vehicle Control	4.5 ± 0.5	0%
Azaline B (1 mg/kg)	2.1 ± 0.3	65%
Dexamethasone (1 mg/kg)	1.8 ± 0.2	75%

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Azaline B

Azaline B was synthesized using a manual solid-phase peptide synthesis protocol on a Rink Amide resin.[6]

- Resin Swelling: 100 mg of Rink Amide resin was swelled in 1 mL of N-methylpyrrolidone (NMP) for at least 8 hours.[6]
- Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% 4-methylpiperidine in NMP for 20 minutes.
- Amino Acid Coupling: The corresponding Fmoc-protected amino acid (or aza-amino acid synthon) was activated with HATU and DIEA in NMP and coupled to the resin for 20 minutes. [6] A Kaiser test was performed to confirm the completion of the coupling reaction.[6]
- Chain Elongation: Steps 2 and 3 were repeated for each amino acid in the sequence.
- Cleavage and Deprotection: The final peptide was cleaved from the resin, and side-chain protecting groups were removed using a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 3 hours.[6]
- Purification: The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The final product was characterized by MALDI-TOF mass spectrometry to confirm its molecular weight.[7]

In Vitro Cytotoxicity Assay

The cytotoxicity of **Azaline B** was assessed using the PrestoBlue assay with human dermal fibroblasts.[5]

- Cell Seeding: Human dermal fibroblasts were seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

- **Compound Treatment:** The cells were treated with increasing concentrations of **Azaline B** (0.1 to 100 µg/mL) for 32 hours.[5]
- **PrestoBlue Addition:** PrestoBlue reagent was added to each well and incubated for 2 hours.
- **Fluorescence Measurement:** The fluorescence was measured at an excitation/emission of 560/590 nm.
- **Data Analysis:** The IC50 value was calculated from the dose-response curve.

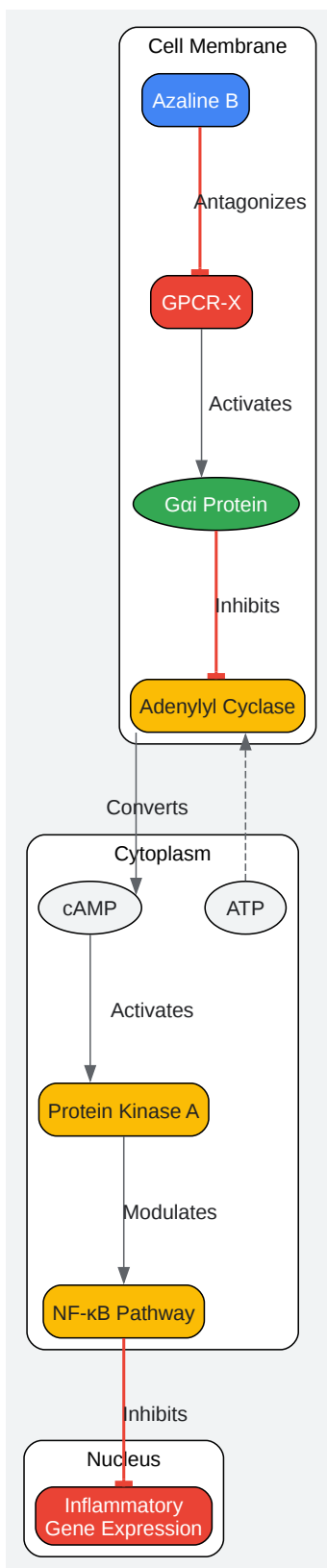
In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

The anti-inflammatory effects of **Azaline B** were evaluated in a collagen-induced arthritis (CIA) mouse model.

- **Disease Induction:** Arthritis was induced in DBA/1 mice by immunization with bovine type II collagen.
- **Treatment:** Once arthritis was established, mice were treated daily with subcutaneous injections of **Azaline B** (1 mg/kg), vehicle control, or dexamethasone (1 mg/kg).
- **Efficacy Assessment:** Paw swelling was measured daily using a digital caliper. At the end of the study, serum levels of the pro-inflammatory cytokine IL-6 were quantified by ELISA.

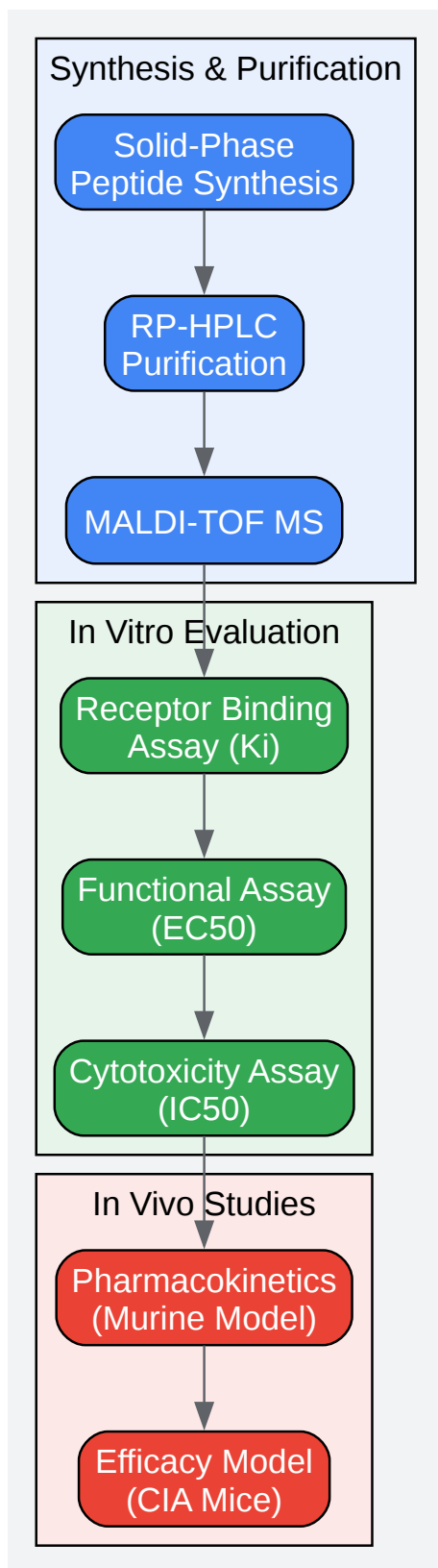
Signaling Pathways and Visualizations

Azaline B is hypothesized to exert its anti-inflammatory effects by antagonizing the GPCR-X receptor, which is coupled to the G α i subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on inflammatory gene expression.



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Caption: Proposed signaling pathway for **Azaline B**.



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Caption: High-level experimental workflow for **Azaline B** development.

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